3-Amino-2-methylphenyl trifluoromethanesulphonate
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Overview
Description
3-Amino-2-methylphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H8F3NO3S and a molecular weight of 255.22 g/mol . . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-amino-2-methylphenyl trifluoromethanesulphonate typically involves the reaction of 3-amino-2-methylphenol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
3-Amino-2-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulphonate group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2-methylphenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Research: The compound may be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-amino-2-methylphenyl trifluoromethanesulphonate is not well-documented in the literature. it is likely that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulphonate group is known to be a good leaving group, which facilitates various substitution reactions that can modify the activity of the target molecule .
Comparison with Similar Compounds
Similar compounds to 3-amino-2-methylphenyl trifluoromethanesulphonate include other trifluoromethanesulphonate derivatives, such as:
3-Amino-4-methylphenyl trifluoromethanesulphonate: Similar structure but with a different position of the methyl group.
3-Amino-2-ethylphenyl trifluoromethanesulphonate: Similar structure but with an ethyl group instead of a methyl group.
3-Amino-2-methylphenyl methanesulphonate: Similar structure but with a methanesulphonate group instead of a trifluoromethanesulphonate group.
These compounds share similar reactivity patterns but may differ in their physical properties and specific applications. The presence of the trifluoromethanesulphonate group in this compound makes it particularly useful in reactions requiring a good leaving group .
Properties
IUPAC Name |
(3-amino-2-methylphenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-5-6(12)3-2-4-7(5)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISASOLGXQFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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